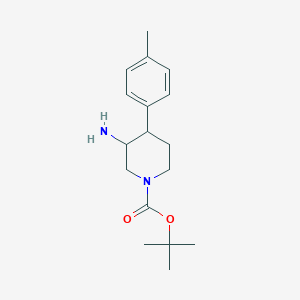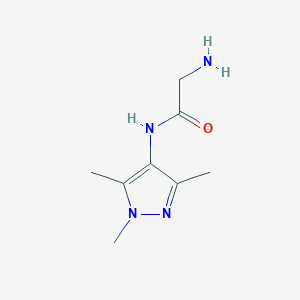
2-(Cyclobutoxymethyl)-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutoxymethyl)-4-methoxyaniline is an organic compound that features a cyclobutyl group attached to a methylene bridge, which is further connected to a 4-methoxyaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-4-methoxyaniline typically involves the following steps:
Formation of Cyclobutylmethyl Bromide: Cyclobutanol is reacted with hydrobromic acid to form cyclobutylmethyl bromide.
Nucleophilic Substitution: The cyclobutylmethyl bromide is then reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Cyclobutoxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(Cyclobutoxymethyl)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Cyclobutoxymethyl)-4-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-(Cyclobutoxymethyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
2-(Cyclobutoxymethyl)-4-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Cyclobutoxymethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(Cyclobutoxymethyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior, making it distinct from its analogs.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(cyclobutyloxymethyl)-4-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(13)9(7-11)8-15-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 |
InChIキー |
RXEWBBFSNCATOW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N)COC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


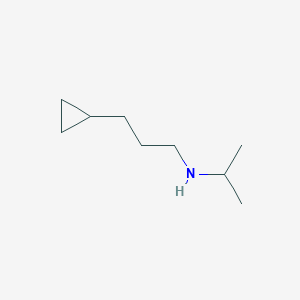
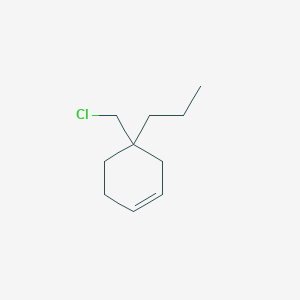
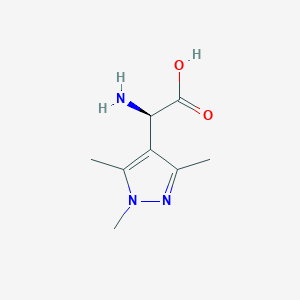

![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
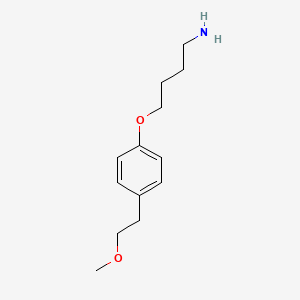
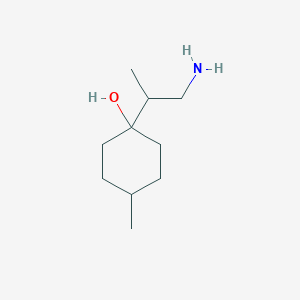
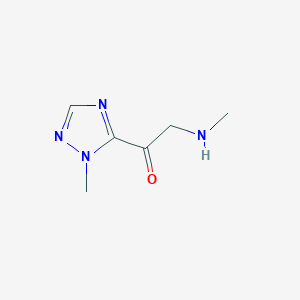
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

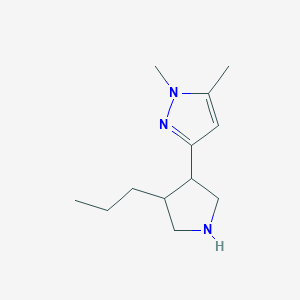
amine](/img/structure/B13163189.png)
